2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid
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Overview
Description
2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of benzoylamino groups attached to a butanoic acid backbone, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid typically involves multi-step organic reactions. One common method includes the acylation of 2-aminobenzoic acid with benzoyl chloride, followed by the coupling of the resulting intermediate with butanoic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antiviral properties.
Medicine: Research has shown its potential as an antiadenoviral agent, making it a candidate for drug development.
Mechanism of Action
The mechanism by which 2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid exerts its effects involves its interaction with specific molecular targets. In antiviral applications, it inhibits the replication of adenoviruses by interfering with viral genome expression. This is achieved through its binding to viral proteins or nucleic acids, disrupting the normal replication process .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Benzoylamino)benzoyl]amino}benzoic acid
- 2-{[2-(Benzoylamino)benzoyl]amino}propanoic acid
Uniqueness
Compared to similar compounds, 2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid stands out due to its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
2-[(2-benzamidobenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-14(18(23)24)19-17(22)13-10-6-7-11-15(13)20-16(21)12-8-4-3-5-9-12/h3-11,14H,2H2,1H3,(H,19,22)(H,20,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKTGJDHKFYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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